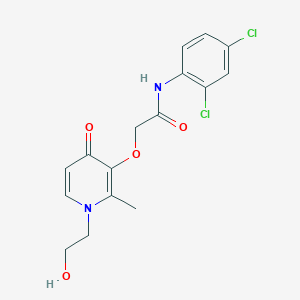![molecular formula C22H18F2N4O2 B13358741 1-[4-(difluoromethoxy)phenyl]-N-methyl-N-(1-naphthylmethyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13358741.png)
1-[4-(difluoromethoxy)phenyl]-N-methyl-N-(1-naphthylmethyl)-1H-1,2,4-triazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(difluoromethoxy)phenyl]-N-methyl-N-(1-naphthylmethyl)-1H-1,2,4-triazole-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by the presence of a difluoromethoxy group attached to a phenyl ring, a naphthylmethyl group, and a triazole ring, making it a unique molecule with diverse chemical properties.
Preparation Methods
The synthesis of 1-[4-(difluoromethoxy)phenyl]-N-methyl-N-(1-naphthylmethyl)-1H-1,2,4-triazole-3-carboxamide involves multiple steps, including the formation of the triazole ring and the introduction of the difluoromethoxy and naphthylmethyl groups. The synthetic route typically starts with the preparation of the triazole ring through a cyclization reaction involving appropriate precursors. The difluoromethoxyphenyl group is then introduced via a nucleophilic substitution reaction, followed by the attachment of the naphthylmethyl group through a coupling reaction. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
1-[4-(difluoromethoxy)phenyl]-N-methyl-N-(1-naphthylmethyl)-1H-1,2,4-triazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens, acids, and bases.
Coupling Reactions: The compound can participate in coupling reactions with other organic molecules, forming new carbon-carbon or carbon-heteroatom bonds.
Scientific Research Applications
1-[4-(difluoromethoxy)phenyl]-N-methyl-N-(1-naphthylmethyl)-1H-1,2,4-triazole-3-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific diseases.
Industry: It is used in the development of new materials and chemicals with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-[4-(difluoromethoxy)phenyl]-N-methyl-N-(1-naphthylmethyl)-1H-1,2,4-triazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. The difluoromethoxy group and the triazole ring play crucial roles in its binding affinity and specificity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
1-[4-(difluoromethoxy)phenyl]-N-methyl-N-(1-naphthylmethyl)-1H-1,2,4-triazole-3-carboxamide can be compared with similar compounds, such as:
1-[4-(difluoromethoxy)phenyl]propan-1-one: This compound shares the difluoromethoxyphenyl group but differs in the rest of the structure, leading to different chemical and biological properties.
1-[4-(difluoromethoxy)phenyl]ethanamine: This compound also contains the difluoromethoxyphenyl group but has an ethanamine moiety instead of the triazole and naphthylmethyl groups.
1-[4-(difluoromethoxy)phenyl]-N-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide: This compound has a similar triazole ring but differs in the substituents attached to it.
Properties
Molecular Formula |
C22H18F2N4O2 |
|---|---|
Molecular Weight |
408.4 g/mol |
IUPAC Name |
1-[4-(difluoromethoxy)phenyl]-N-methyl-N-(naphthalen-1-ylmethyl)-1,2,4-triazole-3-carboxamide |
InChI |
InChI=1S/C22H18F2N4O2/c1-27(13-16-7-4-6-15-5-2-3-8-19(15)16)21(29)20-25-14-28(26-20)17-9-11-18(12-10-17)30-22(23)24/h2-12,14,22H,13H2,1H3 |
InChI Key |
SMPFOWSKVGRTPY-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CC=CC2=CC=CC=C21)C(=O)C3=NN(C=N3)C4=CC=C(C=C4)OC(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


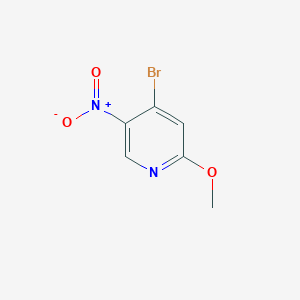
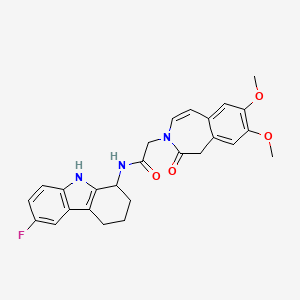
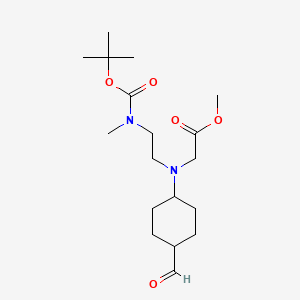
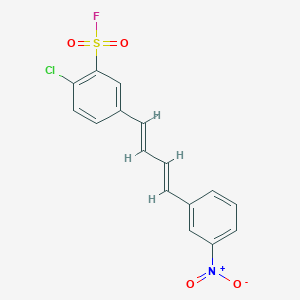
![tert-Butyl 4-(3-cyano-2-(4-phenoxyphenyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-7-yl)piperidine-1-carboxylate](/img/structure/B13358671.png)
![(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(bicyclo[2.2.1]heptan-1-yl)propanoic acid](/img/structure/B13358672.png)
![6-[4-(Allyloxy)phenyl]-3-[(propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13358680.png)
![3-[6-(2-Furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine](/img/structure/B13358683.png)
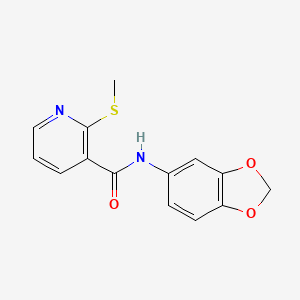
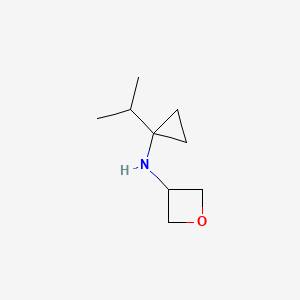

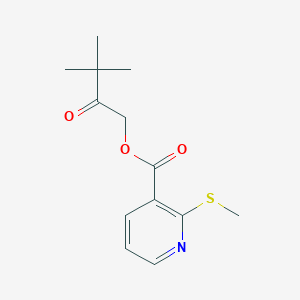
![3-[6-(1,3-Benzodioxol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine](/img/structure/B13358715.png)
